N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide
Overview
Description
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide is a synthetic organic compound characterized by its unique structure, which includes an ethyl group, a fluorophenyl sulfonyl group, and a pyridinylmethyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the sulfonylation of a fluorophenyl compound using a sulfonyl chloride reagent under basic conditions.
Attachment of the Pyridinylmethyl Group: The next step involves the alkylation of the sulfonyl intermediate with a pyridinylmethyl halide in the presence of a base.
Formation of the Glycinamide Backbone: The final step involves the coupling of the intermediate with an ethyl glycinamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and pyridinylmethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N2-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-ethyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide
- N~2~-ethyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide
- N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide
Uniqueness
N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[ethyl-(4-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-2-20(24(22,23)15-8-6-13(17)7-9-15)12-16(21)19-11-14-5-3-4-10-18-14/h3-10H,2,11-12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUMPZSMJJHHAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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